Cas no 75852-49-2 (3-Biphenyl-(4'-Methoxy)Acetic Acid)

3-Biphenyl-(4'-Methoxy)Acetic Acid is a biphenyl derivative featuring a methoxy-substituted aromatic ring and an acetic acid functional group. This compound is valued for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The methoxy group enhances electron density, influencing reactivity in coupling and substitution reactions. Its acetic acid moiety provides a versatile handle for further derivatization, such as esterification or amide formation. The biphenyl core contributes to structural rigidity, making it useful in designing molecules with specific steric or electronic properties. Suitable for research applications, it offers synthetic flexibility and consistent performance in controlled reaction conditions.
3-Biphenyl-(4'-Methoxy)Acetic Acid structure
75852-49-2 structure
Product Name:3-Biphenyl-(4'-Methoxy)Acetic Acid
CAS No:75852-49-2
MF:C15H14O3
MW:242.269864559174
MDL:MFCD01740450
CID:574888
PubChem ID:1394000
Update Time:2025-08-05

3-Biphenyl-(4'-Methoxy)Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-aceticacid, 4'-methoxy-
    • (4'-METHOXY-BIPHENYL-3-YL)-ACETIC ACID
    • 2-[3-(4-methoxyphenyl)phenyl]acetic acid
    • (1,1'-Biphenyl)-3-acetic acid,4'-methoxy
    • 3-(4-methoxyphenyl)phenylacetic acid
    • 3-Biphenyl-(4'-methoxy)aceticacid
    • 4'-Methoxy-(1,1'-biphenyl)-3-acetic acid
    • 4'-Methoxy-biphenyl-3-acetic acid
    • 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)aceticacid
    • 3-Biphenyl-(4-methoxy)acetic acid
    • A9633
    • BRN 5020434
    • 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)acetic acid
    • DTXSID50226753
    • MFCD01740450
    • 2-(4'-methoxybiphenyl-3-yl)acetic acid
    • SCHEMBL4201864
    • CHEMBL141375
    • 2-{4'-methoxy-[1,1'-biphenyl]-3-yl}acetic acid
    • 3-biphenyl-(4'-methoxy)acetic acid
    • CS-0172586
    • (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
    • 75852-49-2
    • [3-(4-METHOXYPHENYL)PHENYL]ACETIC ACID
    • (4'-methoxybiphenyl-3-yl)acetic acid
    • 3-Biphenyl-(4'-Methoxy)Acetic Acid
    • MDL: MFCD01740450
    • Inchi: 1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
    • InChI Key: VDSFTORZALGAEI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=CC=CC(CC(=O)O)=C1

Computed Properties

  • Exact Mass: 242.09400
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.98930

3-Biphenyl-(4'-Methoxy)Acetic Acid Security Information

3-Biphenyl-(4'-Methoxy)Acetic Acid Pricemore >>

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3-Biphenyl-(4'-Methoxy)Acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:75852-49-2)3-Biphenyl-(4'-Methoxy)Acetic Acid
Order Number:A9633
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:15
Price ($):172.0
Email:sales@amadischem.com

Additional information on 3-Biphenyl-(4'-Methoxy)Acetic Acid

Introduction to 3-Biphenyl-(4'-Methoxy)Acetic Acid (CAS No. 75852-49-2)

3-Biphenyl-(4'-Methoxy)Acetic Acid, chemically designated as 3-biphenyl-4'-methoxyacetic acid, is a significant compound in the realm of pharmaceutical and biochemical research. With a CAS number of 75852-49-2, this molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of both biphenyl and methoxy functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The biphenyl core is a well-known scaffold in medicinal chemistry, often employed in the design of drugs due to its ability to enhance binding affinity and metabolic stability. The methoxy group, on the other hand, introduces polarity and hydrophilicity, which can be crucial for drug solubility and bioavailability. This combination of features makes 3-Biphenyl-(4'-Methoxy)Acetic Acid a valuable building block for chemists and pharmacologists working on next-generation therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that derivatives of biphenyl-methoxyacetic acids exhibit promising properties as inhibitors of certain enzymes implicated in inflammatory responses. For instance, research published in Journal of Medicinal Chemistry highlighted the potential of this class of compounds in modulating cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 3-Biphenyl-(4'-Methoxy)Acetic Acid typically involves multi-step organic reactions, often starting from readily available biphenyl derivatives. Modern synthetic methodologies have focused on improving yield and purity while minimizing environmental impact. Catalytic processes, such as transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the biphenyl core with high efficiency. These advancements not only streamline the production process but also align with green chemistry principles by reducing waste and energy consumption.

In the context of drug discovery, 3-Biphenyl-(4'-Methoxy)Acetic Acid serves as a precursor for more complex molecules with tailored biological activities. Researchers have explored its utility in creating novel anti-inflammatory agents by further functionalizing the methoxy group or introducing additional substituents on the biphenyl ring. The flexibility offered by this scaffold allows for the exploration of diverse chemical space, increasing the likelihood of identifying potent and selective drug candidates.

The pharmacokinetic properties of 3-Biphenyl-(4'-Methoxy)Acetic Acid are also subjects of interest. Preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development into an oral therapeutic. Additionally, its solubility profile can be modulated through structural modifications, which is critical for optimizing drug delivery systems.

From a regulatory perspective, the synthesis and handling of 3-Biphenyl-(4'-Methoxy)Acetic Acid must adhere to stringent quality control measures to ensure consistency and safety. Good Manufacturing Practices (GMP) are essential for producing compounds intended for pharmaceutical use. This includes rigorous purification protocols and analytical testing to confirm chemical identity and purity.

The role of computational modeling in understanding the interactions between 3-Biphenyl-(4'-Methoxy)Acetic Acid and biological targets cannot be overstated. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization. These virtual screening approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.

Future research directions may focus on exploring the pharmacological effects of 3-Biphenyl-(4'-Methoxy)Acetic Acid derivatives in preclinical models. Investigating their efficacy against specific disease pathways could pave the way for new therapeutic interventions. Furthermore, studying their interactions with cellular receptors and enzymes will provide insights into their mechanism of action and potential side effects.

The versatility of 3-Biphenyl-(4'-Methoxy)Acetic Acid as a chemical intermediate underscores its importance in synthetic chemistry. Its applications extend beyond pharmaceuticals to include materials science, where biphenyl-based compounds are used in electronic devices due to their electronic properties. This dual utility highlights the compound's broad industrial relevance.

In conclusion, 3-Biphenyl-(4'-Methoxy)Acetic Acid (CAS No. 75852-49-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it a valuable asset for scientists seeking to develop innovative therapeutics. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:75852-49-2)3-Biphenyl-(4'-Methoxy)Acetic Acid
A9633
Purity:99%
Quantity:1g
Price ($):172.0
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